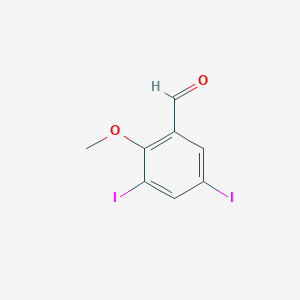

3,5-Diiodo-2-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

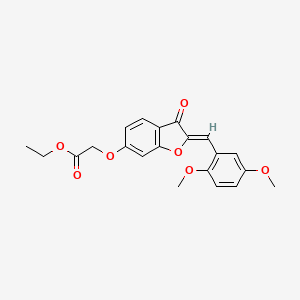

“3,5-Diiodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da .

Molecular Structure Analysis

The molecular structure of “3,5-Diiodo-2-methoxybenzaldehyde” consists of a benzene ring substituted with two iodine atoms, one methoxy group, and one aldehyde group .

Physical And Chemical Properties Analysis

“3,5-Diiodo-2-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 387.94 .

Wissenschaftliche Forschungsanwendungen

Natural Resources and Biosynthesis

3,5-Diiodo-2-methoxybenzaldehyde, a derivative of methoxybenzaldehydes, is an important benzoate derivative found in plants. These compounds are significant in the food and cosmetic industries due to their refreshing fragrance and flavoring properties. Additionally, they possess medicinal properties, offering potential in the pharmaceutical industry. The biosynthesis of these compounds, including the addition of 'methoxy' groups, has been a subject of research, though there are still ambiguities regarding their medicinal properties and biosynthesis pathways (Kundu & Mitra, 2016).

Pharmaceutical Applications

In pharmaceutical research, derivatives of methoxybenzaldehyde, like 3,5-Diiodo-2-methoxybenzaldehyde, are used in synthesizing various compounds. For example, studies have explored their role in synthesizing potential DNA intercalators, which are crucial in cancer research and treatment (Tsoungas & Searcey, 2001).

Material Science and Chemistry

In material science and chemistry, these compounds are utilized in creating various complexes and catalysts. For instance, Schiff bases derived from benzaldehyde derivatives have been studied for their metal ion binding properties, which have implications in various chemical processes (Güler et al., 2012). Similarly, research has focused on the synthesis of fluoro-substituted stilbenes using fluorinated benzaldehydes, which have potential applications in cancer treatment (Lawrence et al., 2003).

Spectroscopic Studies

Spectroscopic studies have also been conducted on derivatives of methoxybenzaldehydes, such as 4-hexyloxy-3-methoxybenzaldehyde. These studies provide insights into the molecular structure and properties of these compounds, which are important for their application in various fields (Abbas, Gökce & Bahçelī, 2016).

Antioxidant Properties

Research has been conducted on halogenated derivatives of vanillin, including compounds like 3,5-Diiodo-2-methoxybenzaldehyde, to evaluate their antioxidant activity. These studies are crucial in understanding the potential health benefits of these compounds (Rijal, Haryadi & Anwar, 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3,5-diiodo-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYUVJVFYYTBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-2-methoxybenzaldehyde | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride](/img/structure/B2639774.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)

![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)

![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)

![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)

![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)